molecular formula C12H15NO4 B13718890 N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8

N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8

Cat. No.: B13718890
M. Wt: 245.30 g/mol
InChI Key: HVJMEAOTIUMIBJ-ZXRGIZQXSA-N
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Description

N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is an isotopically labeled amino acid derivative. It is used primarily in scientific research for studying metabolic pathways, reaction mechanisms, and kinetics due to its stable isotope labeling. The compound has a molecular formula of C12H7D8NO4 and a molecular weight of 245.30 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 typically involves the protection of the amino group of L-valine followed by the introduction of the phenoxycarbonyl group. The deuterium labeling is achieved through the use of deuterated reagents. The reaction conditions often include the use of organic solvents such as acetone, chloroform, and dichloromethane.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes strict process parameter control and quality assurance to ensure the product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected valine derivatives and various substituted phenoxycarbonyl compounds .

Scientific Research Applications

N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is widely used in:

Mechanism of Action

The mechanism of action of N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound through various biochemical processes, providing insights into reaction mechanisms and kinetics.

Comparison with Similar Compounds

Similar compounds include other isotopically labeled amino acids such as:

  • N-Phenoxycarbonyl-L-leucine-2,3,4,4,4,5,5,5-d8
  • N-Phenoxycarbonyl-L-isoleucine-2,3,4,4,4,5,5,5-d8

N-Phenoxycarbonyl-L-valine-2,3,4,4,4,5,5,5-d8 is unique due to its specific labeling pattern and the resulting applications in detailed metabolic and environmental studies .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

245.30 g/mol

IUPAC Name

(2R)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1/i1D3,2D3,8D,10D

InChI Key

HVJMEAOTIUMIBJ-ZXRGIZQXSA-N

Isomeric SMILES

[2H][C@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

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